2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
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Overview
Description
2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole core reacts with a piperidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving indole derivatives.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors, such as serotonin or dopamine receptors, modulating their activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting various biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole
- 4-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-pyrrole
- 4-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-pyridine
Uniqueness
2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is unique due to its specific combination of the indole core, piperidine moiety, and trifluoromethyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
CAS No. |
827016-76-2 |
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Molecular Formula |
C21H21F3N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H21F3N2/c22-21(23,24)18-7-5-15(6-8-18)16-9-11-26(12-10-16)14-19-13-17-3-1-2-4-20(17)25-19/h1-8,13,16,25H,9-12,14H2 |
InChI Key |
IHQDPABEFHRGML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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